molecular formula C15H18O B12559886 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one CAS No. 193737-74-5

1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one

Cat. No.: B12559886
CAS No.: 193737-74-5
M. Wt: 214.30 g/mol
InChI Key: LBYDMRVCNHKUDF-UHFFFAOYSA-N
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Description

1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one is an organic compound that features a unique structure combining an indanone core with a hexenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one typically involves multi-step reactions. One common method includes the use of palladium diacetate, triethylamine, and N,N-dimethyl-formamide under an inert atmosphere at 110°C . The reaction proceeds through several steps, including the formation of intermediate compounds, which are then converted to the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hexenyl side chain can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Uniqueness: 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one is unique due to its combination of an indanone core with a hexenyl side chain, providing distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in synthetic chemistry and materials science.

Properties

CAS No.

193737-74-5

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

1-hex-5-enyl-1,3-dihydroinden-2-one

InChI

InChI=1S/C15H18O/c1-2-3-4-5-10-14-13-9-7-6-8-12(13)11-15(14)16/h2,6-9,14H,1,3-5,10-11H2

InChI Key

LBYDMRVCNHKUDF-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC1C(=O)CC2=CC=CC=C12

Origin of Product

United States

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